molecular formula C17H24N6O2 B2837085 8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione CAS No. 1014011-55-2

8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione

Cat. No. B2837085
M. Wt: 344.419
InChI Key: QIDHBEDCHHRMRQ-UHFFFAOYSA-N
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Description

The compound “8-(3,5-Diethylpyrazolyl)-3,7-dimethyl-1-propyl-1,3,7-trihydropurine-2,6-dione” appears to be a complex organic molecule. It contains a pyrazolyl group (a five-membered ring containing two nitrogen atoms), which is substituted with ethyl groups at the 3 and 5 positions. The molecule also contains a purine structure (a two-ring structure composed of a pyrimidine ring fused to an imidazole ring), which is substituted with methyl groups at the 3 and 7 positions and a propyl group at the 1 position. The purine structure also contains two carbonyl (C=O) groups at the 2 and 6 positions.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrazolyl and purine structures, followed by various substitution reactions to introduce the ethyl, methyl, and propyl groups. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolyl and purine rings would give the molecule a certain degree of rigidity. The ethyl, methyl, and propyl substituents would add complexity to the molecule’s structure and could influence its physical and chemical properties.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The pyrazolyl and purine rings might participate in aromatic substitution reactions. The carbonyl groups could be involved in addition reactions or could undergo reduction or oxidation. The ethyl, methyl, and propyl groups might also participate in various reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.


Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. It could also involve investigating its physical and chemical properties, safety and hazards, and mechanism of action (if applicable).


Please note that this is a general analysis based on the structure and functional groups present in the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.


properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-9-22-15(24)13-14(21(5)17(22)25)18-16(20(13)4)23-12(8-3)10-11(7-2)19-23/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDHBEDCHHRMRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2C)N3C(=CC(=N3)CC)CC)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(3,5-Diethylpyrazol-1-yl)-3,7-dimethyl-1-propylpurine-2,6-dione

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